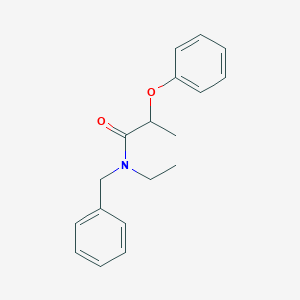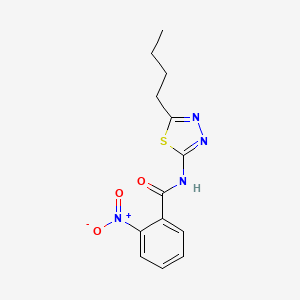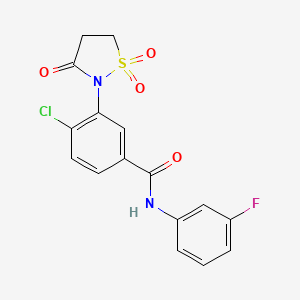![molecular formula C19H30N2O2 B4939150 1-[(5-ethyl-2-furyl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B4939150.png)
1-[(5-ethyl-2-furyl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-ethyl-2-furyl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine, also known as EFMP, is a piperidine derivative that has been the focus of scientific research due to its potential therapeutic applications. EFMP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
1-[(5-ethyl-2-furyl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine exerts its therapeutic effects through its interaction with various molecular targets. It has been found to inhibit the activity of enzymes involved in cancer cell growth and proliferation, as well as the aggregation of amyloid-beta peptides. This compound has also been shown to modulate the activity of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter activity, inhibition of cancer cell growth, and neuroprotective effects. This compound has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(5-ethyl-2-furyl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine has several advantages for lab experiments, including its high purity and yield, and its potential therapeutic applications. However, this compound has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
1-[(5-ethyl-2-furyl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine has shown promise for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Future research should focus on the optimization of this compound synthesis and the development of more efficient delivery methods to improve its bioavailability. Additionally, further studies are needed to elucidate the molecular targets and mechanisms of action of this compound, which will aid in the development of more effective therapeutic strategies.
Méthodes De Synthèse
1-[(5-ethyl-2-furyl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine can be synthesized through a multistep process that involves the reaction of 5-ethyl-2-furaldehyde with pyrrolidine, followed by the addition of 3-oxo-3-(1-pyrrolidinyl)propylamine and piperidine. The final product is obtained through purification and isolation techniques. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research.
Applications De Recherche Scientifique
1-[(5-ethyl-2-furyl)methyl]-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease, and improve cognitive function in animal models. This compound has also been shown to exhibit neuroprotective effects in Parkinson's disease models.
Propriétés
IUPAC Name |
3-[1-[(5-ethylfuran-2-yl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-2-17-6-7-18(23-17)15-20-13-9-16(10-14-20)5-8-19(22)21-11-3-4-12-21/h6-7,16H,2-5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUXMFLTEYJFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CN2CCC(CC2)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4939071.png)

![N-(4-fluorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4939084.png)
![1,1-dichloro-1a-(4-methoxyphenyl)-7-(2-thienyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B4939102.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4939122.png)

![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-propionylpiperazine](/img/structure/B4939139.png)
![methyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4939154.png)
![ethyl 1-[3-(benzyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B4939161.png)


![11-(2-furyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B4939180.png)
